tert-butyl N-(6-bromo-1-nitro-2-naphthyl)carbamate
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Overview
Description
tert-Butyl N-(6-bromo-1-nitronaphthalen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl carbamate group attached to a naphthalene ring, which is further substituted with a bromine atom and a nitro group.
Preparation Methods
The synthesis of tert-butyl N-(6-bromo-1-nitronaphthalen-2-yl)carbamate typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-bromo-1-nitronaphthalene, is prepared through nitration of 6-bromonaphthalene using a mixture of concentrated nitric and sulfuric acids.
Carbamate Formation: The naphthalene derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Chemical Reactions Analysis
tert-Butyl N-(6-bromo-1-nitronaphthalen-2-yl)carbamate: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. For example, it can react with amines to form corresponding amine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of nitro and bromo substituents on biological activity.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1-nitronaphthalen-2-yl)carbamate depends on its specific applicationThe nitro and bromo groups can participate in various chemical transformations, influencing the reactivity and properties of the compound .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl N-(6-bromohexyl)carbamate: This compound also features a tert-butyl carbamate group but with a different substitution pattern on the naphthalene ring.
tert-Butyl N-(6-nitronaphthalen-2-yl)carbamate: Similar to the target compound but lacks the bromine substituent, affecting its reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1-nitronaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-15(2,3)22-14(19)17-12-7-4-9-8-10(16)5-6-11(9)13(12)18(20)21/h4-8H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIVXBLCHCUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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